CHDI-390576

HDAC inhibition Class IIa HDAC Enzymatic assay

CHDI-390576 is the definitive class IIa HDAC inhibitor for CNS target validation: >500-fold selectivity over class I HDACs, oral bioavailability, sustained brain exposure exceeding cellular IC50 for ~8 hours. Unlike TMP195, LMK235, or MC1568, only CHDI-390576 provides validated in vivo class IIa catalytic site occupancy in brain. This CNS target engagement profile eliminates confounding class I HDAC-mediated cytotoxicity and off-target transcriptional effects, ensuring unambiguous neurodegeneration, neuromuscular, and oncology research outcomes.

Molecular Formula C19H13F4N3O2
Molecular Weight 391.33
CAS No. 1629729-98-1
Cat. No. B606639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHDI-390576
CAS1629729-98-1
SynonymsCHDI390576;  CHDI 390576;  CHDI-390576
Molecular FormulaC19H13F4N3O2
Molecular Weight391.33
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F
InChIInChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27)
InChIKeyLMGDHGQJJLEAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CHDI-390576 (CAS 1629729-98-1) — A CNS-Penetrant Class IIa HDAC Inhibitor for Neurodegenerative Target Validation


CHDI-390576 (Compound 22) is a benzhydryl hydroxamic acid derivative that functions as a potent, cell-permeable, and CNS-penetrant inhibitor of class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, HDAC9) [1]. Originally developed and characterized in a study published by CHDI Foundation/University of Oxford collaborators, the compound was designed to address aberrant class IIa HDAC function implicated in neurodegenerative, neuromuscular, cardiac, and oncology indications [1]. With IC50 values ranging from 31 nM to 60 nM against the class IIa isoforms and >500-fold selectivity over class I HDACs, CHDI-390576 serves as a high-purity (≥98%) research tool for interrogating class IIa catalytic site biology in vitro and in vivo [1].

Why Class IIa HDAC Inhibitors Cannot Be Substituted Interchangeably: CHDI-390576 Procurement Rationale


Class IIa HDAC inhibitors exhibit substantial divergence across three procurement-critical dimensions: isoform selectivity profile, CNS penetration capability, and in vivo exposure duration [1]. CHDI-390576 is distinguished by its combination of >500-fold selectivity over class I HDACs, oral bioavailability with sustained brain exposure exceeding cellular IC50 levels for approximately 8 hours, and validated class IIa catalytic site occupancy in vivo [1]. In contrast, common comparators such as TMP195, LMK235, and MC1568 exhibit markedly different selectivity windows, CNS exposure characteristics, or potency profiles that fundamentally alter experimental interpretation. Substituting CHDI-390576 with an alternative class IIa inhibitor without accounting for these quantitative differences risks confounding target validation studies and generating irreproducible pharmacodynamic outcomes.

CHDI-390576 Comparative Potency and Selectivity Evidence: Head-to-Head Benchmarking Against TMP195, LMK235, and MC1568


Class IIa HDAC4/5/7/9 Inhibitory Potency: CHDI-390576 vs. TMP195 Cross-Study Comparison

CHDI-390576 demonstrates nanomolar potency across all four class IIa HDAC isoforms, with IC50 values of 54 nM (HDAC4), 60 nM (HDAC5), 31 nM (HDAC7), and 50 nM (HDAC9) [1]. TMP195, a structurally distinct trifluoromethyl-oxadiazole class IIa inhibitor, exhibits IC50 values of 59 nM (HDAC4), 60 nM (HDAC5), 26 nM (HDAC7), and 15 nM (HDAC9) [2]. While TMP195 shows approximately 2-fold higher potency against HDAC9 and comparable activity against HDAC7, CHDI-390576 maintains a more balanced pan-class IIa inhibition profile with a narrower potency range across isoforms (31-60 nM vs. 15-60 nM for TMP195).

HDAC inhibition Class IIa HDAC Enzymatic assay

Selectivity Over Class I HDACs: CHDI-390576 >500-Fold Window vs. TMP195 and LMK235 Narrower Margins

CHDI-390576 exhibits >500-fold selectivity for class IIa HDACs over class I HDACs (HDAC1, 2, 3), with class I IC50 values of 39.7 μM (HDAC1), 25.8 μM (HDAC3), and 9.1 μM (HDAC8) [1]. TMP195 demonstrates >100-fold selectivity over other HDACs, with IC50 >10 μM against non-class IIa isoforms [2]. LMK235 shows substantially lower selectivity: IC50 values of 320 nM (HDAC1), 881 nM (HDAC2), and 1278 nM (HDAC8), corresponding to only approximately 27-fold selectivity over HDAC1 relative to its HDAC4 IC50 of 11.9 nM [3]. MC1568 provides 176-fold class IIa selectivity over class I HDACs but with substantially weaker potency (IC50 220 nM for HDAC4) [4].

HDAC selectivity Class I HDAC Off-target activity

CNS Penetration and Sustained Brain Exposure: CHDI-390576 PK Differentiation from LMK235 and TMP195

CHDI-390576 is orally bioavailable and achieves brain exposure levels exceeding cellular class IIa HDAC IC50 values for approximately 8 hours following a single oral dose in mice [1]. Dose escalation pharmacokinetic analysis demonstrated sustained compound 22 levels in mouse plasma, muscle, and brain tissue [1]. LMK235 is not reported to be CNS-penetrant and is primarily used in peripheral oncology models; its brain exposure profile remains uncharacterized [2]. TMP195, while used in some CNS contexts, lacks published quantitative brain PK data establishing sustained exposure above IC50 thresholds comparable to CHDI-390576 [3].

CNS penetration Brain exposure Pharmacokinetics Oral bioavailability

In Vivo Catalytic Site Occupancy: Direct Evidence Supporting CHDI-390576 Target Engagement

CHDI-390576 (compound 22) was specifically developed to enable interrogation of class IIa catalytic site occupancy in vitro and in vivo, with the study explicitly concluding that the compound 'provides a selective and potent compound to query the role of class IIa HDAC biology, and the impact of class IIa catalytic site occupancy in vitro and in vivo' [1]. This represents direct experimental validation of in vivo target engagement, which is not established for many class IIa inhibitors. LMK235's in vivo target engagement is inferred from tumor growth inhibition but lacks direct CNS catalytic site occupancy measurement. MC1568 demonstrates in vitro class IIa inhibition but its in vivo CNS target engagement remains unquantified [2].

Target engagement In vivo pharmacology Catalytic site occupancy

CHDI-390576 Optimal Research Application Scenarios Based on Comparative Evidence


Huntington's Disease and Neurodegenerative Target Validation Requiring Sustained CNS Class IIa HDAC Inhibition

CHDI-390576 is the optimal choice for Huntington's disease and other neurodegenerative target validation studies where sustained CNS class IIa HDAC catalytic site occupancy is required [1]. The compound's ~8-hour brain exposure above IC50 following oral administration and documented in vivo class IIa catalytic site occupancy provide confidence that observed phenotypic effects result from CNS target engagement rather than peripheral or off-target activity. Alternative class IIa inhibitors such as LMK235 (no CNS penetration data) or TMP195 (no validated sustained brain PK) lack this quantitative CNS target coverage evidence, making CHDI-390576 the preferred procurement choice for neurodegeneration-focused research programs.

Class IIa-Specific Mechanistic Studies Requiring Minimal Class I HDAC Confounding

CHDI-390576 is indicated for experiments requiring clean dissection of class IIa HDAC biology from class I HDAC-mediated effects. With >500-fold selectivity over class I HDACs (HDAC1 IC50 = 39.7 μM) [1], the compound provides a >5-fold greater selectivity window than TMP195 (>100-fold) and >18-fold greater than LMK235 (~27-fold). This selectivity margin is critical for transcriptional and epigenetic studies where class I HDAC inhibition introduces confounding cytotoxicity and gene expression changes unrelated to class IIa function. Researchers should prioritize CHDI-390576 when the experimental objective demands unambiguous attribution of observed effects to class IIa catalytic activity.

Oral Dosing CNS Pharmacology Studies in Rodent Models

For in vivo CNS pharmacology studies requiring oral administration, CHDI-390576 offers the most thoroughly characterized brain PK profile among class IIa-selective HDAC inhibitors. Dose escalation PK analysis confirms that oral administration achieves plasma, muscle, and brain exposure levels exceeding cellular IC50 for ~8 hours [1]. This enables once-daily oral dosing regimens with sustained target coverage, eliminating the need for continuous infusion or intracerebroventricular administration required by less CNS-penetrant alternatives. Researchers designing in vivo HDAC target engagement studies in brain should procure CHDI-390576 to ensure interpretable PK/PD relationships.

Neuromuscular and Cardiac Indication Exploratory Studies

CHDI-390576 was developed with explicit consideration for neuromuscular and cardiac indications alongside neurodegenerative applications [1]. The compound's distribution to muscle tissue at levels exceeding cellular IC50, combined with its class IIa selectivity profile, makes it suitable for exploring class IIa HDAC biology in muscle-wasting disorders, cardiac hypertrophy models, and related peripheral tissue indications. Researchers investigating class IIa HDAC function in these contexts benefit from a compound with validated peripheral tissue exposure and a selectivity profile that minimizes class I HDAC-mediated cardiac toxicity concerns associated with broader-spectrum HDAC inhibitors.

Quote Request

Request a Quote for CHDI-390576

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.